molecular formula C15H13FO3 B7959950 Methyl 3-fluoro-4-(4-methoxyphenyl)benzoate

Methyl 3-fluoro-4-(4-methoxyphenyl)benzoate

Cat. No.: B7959950
M. Wt: 260.26 g/mol
InChI Key: GUNRBGJKKQJSTN-UHFFFAOYSA-N
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Description

Methyl 3-fluoro-4-(4-methoxyphenyl)benzoate is an organic compound with the molecular formula C15H13FO3. It is a derivative of benzoic acid, featuring a fluorine atom and a methoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-fluoro-4-(4-methoxyphenyl)benzoate typically involves the esterification of 3-fluoro-4-(4-methoxyphenyl)benzoic acid. One common method is the reaction of the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are often employed .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-fluoro-4-(4-methoxyphenyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 3-fluoro-4-(4-methoxyphenyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 3-fluoro-4-(4-methoxyphenyl)benzoate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold in drug design .

Comparison with Similar Compounds

  • Methyl 4-fluorobenzoate
  • 3-fluoro-4-methoxybenzeneboronic acid
  • 4-methoxyphenylboronic acid

Comparison: Methyl 3-fluoro-4-(4-methoxyphenyl)benzoate is unique due to the presence of both a fluorine atom and a methoxyphenyl group, which can significantly influence its chemical reactivity and biological activity. Compared to Methyl 4-fluorobenzoate, the additional methoxy group in this compound can enhance its solubility and potential interactions with biological targets .

Properties

IUPAC Name

methyl 3-fluoro-4-(4-methoxyphenyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO3/c1-18-12-6-3-10(4-7-12)13-8-5-11(9-14(13)16)15(17)19-2/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUNRBGJKKQJSTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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